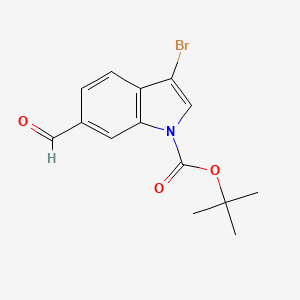

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-bromo-6-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQSLHQTQWHYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically follows a sequence of:

- Indole Core Construction or Procurement: Starting from commercially available indole or substituted indole derivatives.

- Selective Bromination at the 3-Position: Using brominating agents under controlled conditions to avoid polybromination.

- Formylation at the 6-Position: Introduction of the aldehyde group via electrophilic substitution, commonly using Vilsmeier-Haack reaction.

- Protection of the Indole Nitrogen: Introduction of the tert-butyl carbamate protecting group (Boc protection) to yield the tert-butyl ester.

Detailed Stepwise Preparation

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS) or Br2 in DMF or acetic acid | Selective bromination at the 3-position of indole ring; yields 3-bromoindole intermediate. Control of temperature and reagent equivalents critical to avoid multiple bromination. |

| 2 | Formylation | Vilsmeier-Haack reagent (POCl3 + DMF) | Electrophilic substitution introducing formyl group at the 6-position of the indole ring. The reaction proceeds via iminium intermediate formation. |

| 3 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent like dichloromethane | Protection of the indole nitrogen to form tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate. This step stabilizes the molecule for further handling and purification. |

| 4 | Purification | Column chromatography (silica gel), recrystallization | Isolation of the pure final compound with yields typically ranging from 40-70% depending on reaction scale and conditions. |

Reaction Conditions and Optimization

-

- Typically performed at 0°C to room temperature to maintain selectivity.

- Solvent choice (DMF, acetic acid) influences regioselectivity and yield.

- Excess brominating agent avoided to prevent dibrominated byproducts.

-

- Vilsmeier-Haack reaction conducted under anhydrous conditions.

- Temperature control (0 to 60°C) ensures selective formylation at position 6 without overreaction.

- Quenching with water or ice after reaction completion to hydrolyze intermediates.

-

- Performed at room temperature under inert atmosphere to prevent side reactions.

- Base is essential to scavenge HCl generated during the reaction.

Representative Example from Literature

A typical synthetic route described in patent literature and research articles involves:

- Starting from 6-bromoindole, bromination at the 3-position using NBS in DMF at 0°C yields 3-bromo-6-bromoindole.

- Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 6-position (or 3-position depending on starting material), requiring regioselective control.

- The indole nitrogen is then protected by reaction with di-tert-butyl dicarbonate in the presence of triethylamine to afford the tert-butyl ester.

This sequence ensures the formation of This compound with moderate to good yields (40-65%) after purification by silica gel chromatography.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, DMF | 0–25 °C | 1–3 hours | 60–75 | Careful control of equivalents |

| Formylation | POCl3 + DMF (Vilsmeier-Haack) | 0–60 °C | 2–6 hours | 50–70 | Anhydrous conditions required |

| Boc Protection | Boc2O, triethylamine, DCM | 20–25 °C | 12–24 hours | 70–85 | Inert atmosphere recommended |

| Purification | Silica gel chromatography | N/A | N/A | N/A | Final purity >95% |

化学反应分析

Types of Reactions: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products:

- Substitution reactions yield various substituted indole derivatives.

- Oxidation and reduction reactions modify the formyl group to carboxylic acids or alcohols.

- Hydrolysis yields the corresponding carboxylic acid .

科学研究应用

Chemical Synthesis

Building Block for Indole Derivatives

- tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate serves as a versatile precursor for the synthesis of complex indole derivatives. The bromine atom allows for nucleophilic substitution reactions, which can facilitate the introduction of various functional groups, enhancing the compound's reactivity and utility in organic synthesis .

Reactions and Transformations

- The compound can undergo several chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation/Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Ester Hydrolysis : Hydrolysis of the tert-butyl ester group yields the corresponding carboxylic acid .

Biological Applications

Anticancer Activity

- Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral and Antimicrobial Properties

- The compound's indole structure is associated with a range of biological activities, including antiviral and antimicrobial effects. Studies have demonstrated that similar indole derivatives can disrupt viral replication and exhibit bactericidal activity against various pathogens .

Material Science

Functional Materials Development

- In material science, this compound can be utilized in the synthesis of functional polymers and nanomaterials. Its ability to participate in polymerization reactions makes it suitable for developing materials with specific properties, such as conductivity or enhanced mechanical strength .

Case Studies

作用机制

The mechanism of action of tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate depends on its application. In biological systems, indole derivatives often interact with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Methyl-2-propanyl 6-bromo-3-formyl-1H-indole-1-carboxylate .

- Molecular Formula: C₁₄H₁₄BrNO₃ .

- Molecular Weight : 324.17 g/mol .

- CAS Number : 1428866-18-5 .

- Functional Groups : Aldehyde (-CHO) at position 3, bromine (-Br) at position 6, and a tert-butyl carbamate (-OC(O)C(C)(C)₃) at position 1 .

Key Properties :

- Purity : ≥98% .

- Applications : Serves as a versatile building block in organic synthesis, particularly in pharmaceutical intermediates. The aldehyde and bromine substituents enable diverse reactivity, such as cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic additions .

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate with analogous indole derivatives, highlighting structural differences and their implications:

Key Structural and Reactivity Insights

Halogen Substituents: Bromine at C6 (target compound) offers a balance between reactivity and steric bulk, facilitating cross-coupling reactions. Chlorine (C6) in the chloro analog (CAS 93862-70-5) reduces steric hindrance compared to bromine, enabling faster reaction kinetics in nucleophilic substitutions .

Aldehyde vs. Hydroxymethyl :

- The aldehyde group in the target compound enables condensation reactions (e.g., formation of hydrazones or imines), whereas the hydroxymethyl group in tert-butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 1820712-08-0) can be oxidized back to the aldehyde or esterified for further derivatization .

Ester vs. Carbamate :

- Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 152213-63-3) features an ester group, which can be hydrolyzed to a carboxylic acid for additional functionalization. In contrast, the tert-butyl carbamate in the target compound provides superior stability under acidic conditions .

生物活性

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₄BrNO₃ and a molecular weight of 324.17 g/mol. It features an indole structure, which is well-known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound contains a bromine atom and a formyl group, contributing to its reactivity and potential applications in synthetic transformations. The indole scaffold is significant in medicinal chemistry due to its role in the development of various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BrNO₃ |

| Molecular Weight | 324.17 g/mol |

| Indole Structure | Present |

| Functional Groups | Bromine, Formyl |

Antimicrobial Properties

Compounds with indole structures have been studied for their antimicrobial activities. Research indicates that this compound may exhibit similar properties, potentially inhibiting the growth of various bacterial strains. The presence of the bromine atom may enhance its antimicrobial efficacy by affecting membrane permeability or enzyme activity in target organisms.

Anticancer Activity

Indole derivatives are often explored for their anticancer properties. Preliminary studies suggest that this compound could inhibit specific signaling pathways involved in cancer cell proliferation. For instance, it may modulate pathways related to apoptosis or cell cycle regulation, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is well-documented. The unique structure of this compound may allow it to interact with inflammatory mediators or cytokines, thereby reducing inflammation in various models .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation : It may affect signaling cascades that regulate cell growth and apoptosis.

Future Research Directions

Further investigations are warranted to fully elucidate the biological activity of this compound. Areas for future research include:

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.

- Structural Modifications : Investigating how modifications to the compound's structure affect biological activity.

常见问题

Q. What are the common synthetic routes for preparing tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate?

The compound is typically synthesized via sequential functionalization of the indole scaffold. A key step involves formylation at the 6-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by bromination at the 3-position with N-bromosuccinimide (NBS) under radical initiation. The tert-butyl carbamate group is introduced via Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . For example, describes formylation of 5-bromoindole under similar conditions, yielding 6-bromo-1H-indole-3-carbaldehyde in 97% yield.

Q. How can the purity and regioselectivity of bromination be confirmed in this compound?

Regioselective bromination at the 3-position is confirmed via ¹H NMR (disappearance of the C3 proton signal) and ¹³C NMR (appearance of a quaternary carbon at ~115 ppm). High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are used to verify molecular weight and purity. For brominated indoles, X-ray crystallography (e.g., using SHELXL for refinement) can resolve positional ambiguities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm formyl (δ ~9.8–10.2 ppm for aldehyde proton) and tert-butyl (δ ~1.3–1.5 ppm for -C(CH₃)₃) groups.

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for carbamate and aldehyde).

- X-ray crystallography : For unambiguous structural determination (e.g., ORTEP-III visualization of bond angles and torsional strains) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

Discrepancies often arise from disordered solvent molecules or thermal motion. Using SHELXL’s PART , DFIX , and ISOR commands can constrain problematic regions while refining anisotropic displacement parameters. For example, highlights SHELXL’s robust handling of high-resolution data and twinned crystals, ensuring accurate refinement of heavy atoms like bromine .

Q. What strategies mitigate competing side reactions during formylation or Boc protection?

- Temperature control : Lower temperatures (0–5°C) during Boc protection reduce carbamate hydrolysis.

- Protecting group alternatives : If Boc is unstable under reaction conditions, consider Trt (trityl) or SEM (trimethylsilylethoxymethyl) groups.

- Additive use : Catalytic DMAP accelerates Boc₂O activation, minimizing prolonged exposure to basic conditions that could degrade the aldehyde group .

Q. How can computational methods aid in predicting reactivity or regioselectivity for further functionalization?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model electrophilic aromatic substitution (EAS) trends. For example, used DFT to analyze boronate intermediate stability in indazole derivatives, guiding synthetic planning for analogous indole systems .

Q. What experimental controls are essential when scaling up the synthesis of this compound?

- In-line monitoring : Use ReactIR or HPLC to track intermediate formation.

- Oxygen exclusion : Radical bromination (e.g., with NBS) requires inert atmospheres to prevent peroxide formation.

- Purification protocols : Gradient flash chromatography (e.g., hexane/EtOAc) ensures separation of brominated vs. dibrominated byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and observed NMR chemical shifts?

Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions). For tert-butyl groups, ensure no steric crowding distorts the expected δ ~1.3 ppm signal. If unresolved, variable-temperature NMR can reveal conformational exchange .

Q. What steps validate crystallographic data when heavy atoms (e.g., bromine) cause absorption errors?

Apply empirical absorption corrections (e.g., SADABS or multi-scan methods in SHELXL). For bromine-containing structures, refine anomalous dispersion parameters and validate using residual density maps. emphasizes SHELXL’s reliability for heavy-atom refinement even in low-symmetry space groups .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for reactions involving aldehydes or brominating agents.

- Waste disposal : Quench residual Boc₂O with methanol before disposal. outlines general safety measures for brominated indoles, including P301 (IF SWALLOWED: Immediately call a physician) and P405 (Store locked up) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。